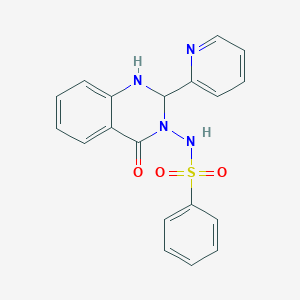
N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide
Übersicht
Beschreibung
N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). This compound has been extensively studied in the field of biochemistry and pharmacology due to its ability to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Wirkmechanismus
N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide acts as a competitive inhibitor of sGC by binding to the heme group of the enzyme and preventing the binding of NO. This results in a decrease in cGMP production and downstream signaling events, such as smooth muscle relaxation and platelet inhibition. N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide has been shown to be more selective for the NO/sGC pathway than other cyclic nucleotide signaling pathways, such as the cAMP pathway.
Biochemical and Physiological Effects:
N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide has been shown to modulate a wide range of physiological and pathological processes, including cardiovascular function, inflammation, and neuronal signaling. In cardiovascular tissues, N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide has been shown to inhibit vasodilation and decrease cardiac contractility, which may have implications for the treatment of hypertension and heart failure. Inflammatory cells such as macrophages and neutrophils are also affected by N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide, with studies showing a decrease in cytokine production and migration. In neuronal tissues, N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide has been shown to inhibit synaptic plasticity and long-term potentiation, suggesting a potential role in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide is a useful tool compound for investigating the NO/cGMP pathway in vitro and in vivo. Its high selectivity for sGC makes it a valuable tool for studying the physiological and pathological functions of this pathway in different tissues and organs. However, there are some limitations to using N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide in lab experiments. For example, its potency and selectivity can vary depending on the experimental conditions and the specific assay used. In addition, N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide can be unstable in certain solvents and can degrade over time, which can affect its activity.
Zukünftige Richtungen
There are several future directions for research on N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide and the NO/cGMP pathway. One area of interest is the development of more selective and potent sGC inhibitors that can be used in clinical settings. Another area of research is the investigation of the role of the NO/cGMP pathway in cancer, where it may have both tumor-promoting and tumor-suppressive effects. Finally, the use of N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide and other sGC inhibitors in combination with other drugs may have potential therapeutic benefits in a variety of diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide has been widely used as a tool compound to investigate the role of sGC in various biological processes. It has been shown to inhibit the NO-induced activation of sGC in vitro and in vivo, leading to a decrease in cGMP levels and downstream signaling events. This has allowed researchers to elucidate the physiological and pathological functions of the NO/cGMP pathway in different tissues and organs.
Eigenschaften
IUPAC Name |
N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-19-15-10-4-5-11-16(15)21-18(17-12-6-7-13-20-17)23(19)22-27(25,26)14-8-2-1-3-9-14/h1-13,18,21-22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMNTDNUBVEXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-2-pyridin-2-yl-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4303699.png)
![3,4-dimethylcyclohexyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4303708.png)



![3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4303751.png)
![3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)propanamide](/img/structure/B4303759.png)
![5-ethyl-3-[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B4303764.png)
![3-[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4303767.png)

![9-(2-furyl)-12-(3-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4303790.png)
![methyl 2-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate](/img/structure/B4303792.png)
![4,4'-dicyclohexyl-6,6'-dimethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo[4,5-d]imidazole-5,5'-dione](/img/structure/B4303795.png)